molecular formula C13H10Br2O B1628796 Bis(3-bromophenyl)methanol CAS No. 51339-30-1

Bis(3-bromophenyl)methanol

Cat. No.: B1628796
CAS No.: 51339-30-1
M. Wt: 342.02 g/mol
InChI Key: RLXVANLNTQNNOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(3-bromophenyl)methanol is a useful research compound. Its molecular formula is C13H10Br2O and its molecular weight is 342.02 g/mol. The purity is usually 95%.
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Properties

CAS No.

51339-30-1

Molecular Formula

C13H10Br2O

Molecular Weight

342.02 g/mol

IUPAC Name

bis(3-bromophenyl)methanol

InChI

InChI=1S/C13H10Br2O/c14-11-5-1-3-9(7-11)13(16)10-4-2-6-12(15)8-10/h1-8,13,16H

InChI Key

RLXVANLNTQNNOQ-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)C(C2=CC(=CC=C2)Br)O

Canonical SMILES

C1=CC(=CC(=C1)Br)C(C2=CC(=CC=C2)Br)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

n-Bui (26.5 mL, 42.4 mmol, 1.6M in hexane) was added to a solution of 1,3-dibromobenzene (10 g, 42.4 mmol) in THF (50 mL) at −78° C. After stirred for 2 h at −78° C., the 3-bromobenzaldehyde (7.84 g, 42.4 mmol) was added to the reaction mixture. The reaction mixture was allowed to warm up to r.t. and stirred at 30° C. for 12 h. The reaction was quenched with aq NH4Cl (100 mL). The mixture was extracted with dichloromethane (80 mL×5). The combined organic layers were dried and concentrated. The residue was purified by column chromatography (on silica gel, eluent with Petroleum ether ˜Petroleum ether: EtOAc=20:1) to afford 8.4 g of the title compound (24.5 mmol, 58%). LC/MS: [M−18+1]=325. 1HNMR (DMSO-d6), 400 MHz: δ 5.74 (d, 1H, J=4.0 Hz), 6.19 (d, 1H, J=4.4 Hz), 7.26-7.31 (m, 2H), 7.37-7.43 (m, 4H), 7.59 (s, 2 H).
Quantity
7.84 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
58%

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